molecular formula C22H16N2O4S2 B4632223 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4632223
M. Wt: 436.5 g/mol
InChI Key: CSHJWYHMQNLCFZ-XSFVSMFZSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps, including condensation reactions and the use of spectroscopic methods for characterization. One study details the synthesis of a compound with a similar structure, fully characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its crystal structure was investigated using X-ray powder diffraction (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular and solid-state structure of compounds in this category has been elucidated through techniques like X-ray powder diffraction and DFT studies. The crystal structure of a similar compound was found to be triclinic, with specific space group parameters and molecular packing discussed in detail, highlighting the contribution of different intermolecular interactions (Rahmani et al., 2017).

Chemical Reactions and Properties

Compounds within this family undergo various chemical reactions, including cycloadditions and substitutions. Research into related compounds has explored reactions with nucleophiles and active methylene compounds, leading to a range of derivatives with potential biological activities (Hassaneen et al., 1991).

Scientific Research Applications

Organic Synthesis and Chemical Properties

Knoevenagel Condensation and Microwave Irradiation Effects : Research on related furan compounds indicates the utility of Knoevenagel condensation in synthesizing derivatives involving active methyl or methylene groups, under both classical and microwave irradiation conditions, demonstrating the method's versatility in organic synthesis (Gajdoš, Miklovič, & Krutošíková, 2006).

Synthesis of Benzene Derivatives : The condensation of 4-thioxo-thiazolidin-2-one with terephthalaldehyde yields novel benzene derivatives, showcasing a method for preparing structurally complex molecules with potential applications in materials science and drug development (Metwally, 2008).

Biological Activity Studies

Anti-Helicobacter pylori Activity : Derivatives similar to the target compound have been synthesized and evaluated for their inhibitory activity against Helicobacter pylori, indicating the potential of these molecules in developing new antimicrobial agents (Mohammadhosseini et al., 2009).

Molecular and Solid State Structure

Crystal Structure Analysis : Studies on related compounds have utilized X-ray powder diffraction and Density Functional Theory (DFT) to investigate molecular and solid-state structures, providing insights into the intermolecular interactions and packing in the crystalline state (Rahmani et al., 2017).

GSK-3 Inhibitors Synthesis : Microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives explores potential applications in medicinal chemistry, particularly as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in numerous physiological processes (Kamila & Biehl, 2012).

properties

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c25-21-20(30-22(29)23(21)12-11-15-5-2-1-3-6-15)14-18-9-10-19(28-18)16-7-4-8-17(13-16)24(26)27/h1-10,13-14H,11-12H2/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHJWYHMQNLCFZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

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